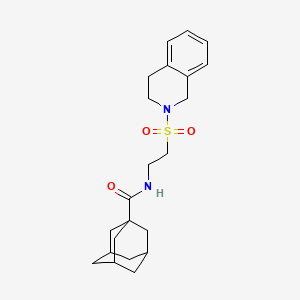

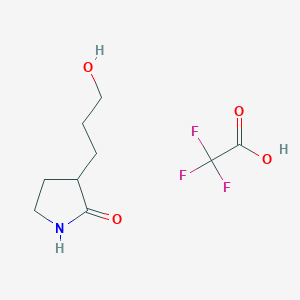

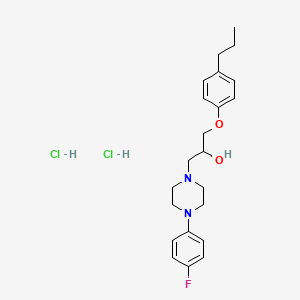

![molecular formula C25H28N4O4S B3004961 2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide CAS No. 866009-78-1](/img/structure/B3004961.png)

2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide" is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and functionalities that can help infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butanesulfinyl aldimines and ketimines as precursors, as described in the asymmetric synthesis of protected 1,2-amino alcohols . These precursors can be reacted with various organometallic reagents to yield products with high yields and diastereoselectivities. Additionally, the synthesis of N-tert-butyl-N-substituted benzoylhydrazines is reported to be a convenient procedure with good yields, which could be relevant to the synthesis of the target compound .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods, are used to investigate the optimized molecular structure and vibrational frequencies of similar compounds . The HOMO and LUMO analysis, as well as NBO analysis, provide insights into the charge transfer and stability of the molecule, which are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

The tert-butyl group can be involved in various chemical reactions. For instance, tert-butyl phenyl sulfoxide has been used as a precatalyst for generating sulfenate anions, which can catalyze coupling reactions . This suggests that the tert-butyl group in the target compound may also facilitate certain transformations. Moreover, the presence of a benzoylhydrazine moiety could imply potential larvicidal activity, as seen in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and structural analysis. For example, polyamides derived from tert-butylcatechol exhibit high thermal stability and solubility in polar solvents . The presence of tert-butyl and benzoyl groups in the target compound may confer similar properties, such as solubility and stability. Additionally, the biological activity of similar compounds, such as their larvicidal activity and potential anticancer activities, suggests that the target compound may also exhibit such properties .

Applications De Recherche Scientifique

Fluorescence Chemosensor Development

A phenoxazine-based fluorescence chemosensor, closely related to 2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide, was designed for the selective detection of Ba2+ ion. This chemosensor demonstrated high selectivity and sensitivity, with a detection limit of 0.282 µM. Its application includes live cell imaging in MCF-7 cells, confirming its cell permeability and capability for specific detection of Ba2+ in living cells (Ravichandiran et al., 2019).

Asymmetric Synthesis in Medicinal Chemistry

The compound plays a role in the asymmetric synthesis of γ-amino-functionalised vinyl sulfones, which are key in the de novo preparation of cysteine protease inhibitors. This synthesis pathway includes a series of reactions and transformations, showcasing the compound's utility in developing therapeutically relevant molecules (Evans et al., 2022).

Reaction Dynamics in Organic Chemistry

The reaction dynamics of arylsulfonyl compounds, including tert-butyl derivatives, with organolithium reagents have been studied. Understanding these reaction mechanisms is crucial in organic synthesis, particularly in the synthesis of various complex molecules (Stoyanovich et al., 1973).

Polymer Science Applications

In polymer science, the tert-butyl group, as seen in this compound, is used in the synthesis of organosoluble and light-colored fluorinated polyimides. These polymers demonstrate good solubility, tensile strengths, and thermal stability, making them valuable in various industrial applications (Yang et al., 2006).

Propriétés

IUPAC Name |

1-[tert-butyl-[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4S/c1-18-14-16-20(17-15-18)34(32,33)28-22-13-9-8-12-21(22)23(30)29(25(2,3)4)27-24(31)26-19-10-6-5-7-11-19/h5-17,28H,1-4H3,(H2,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUJIWVJIKAPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N(C(C)(C)C)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

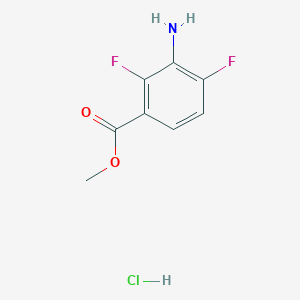

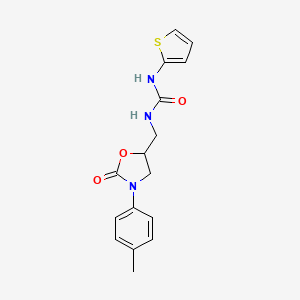

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)

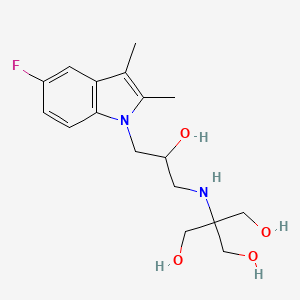

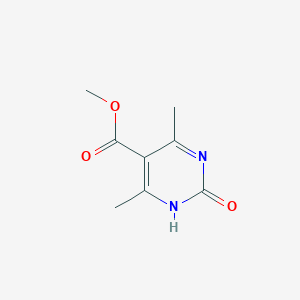

![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)

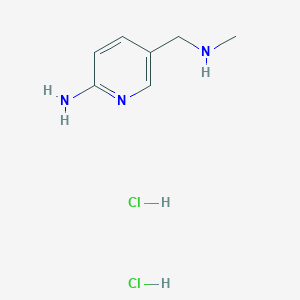

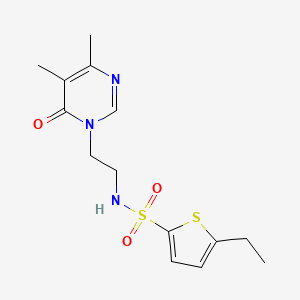

![4-[(Pyridin-4-yl)sulfamoyl]benzoic acid](/img/structure/B3004891.png)

![3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide](/img/structure/B3004892.png)

![methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate](/img/structure/B3004900.png)